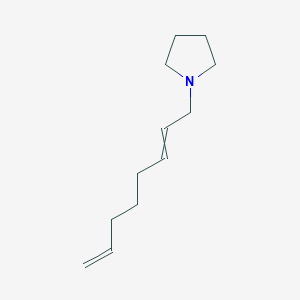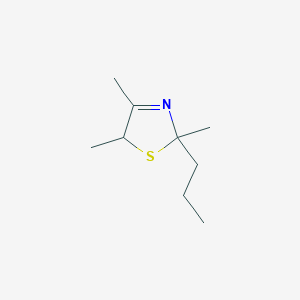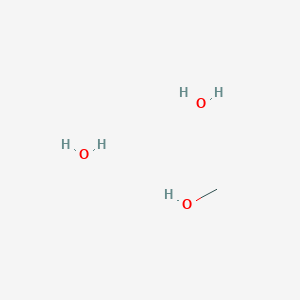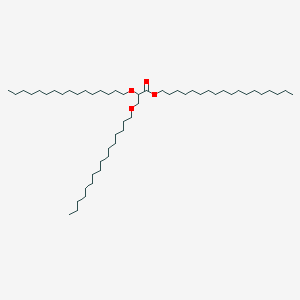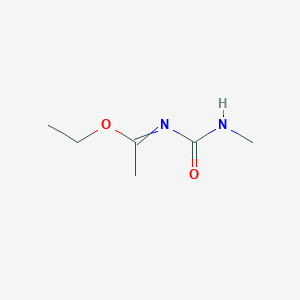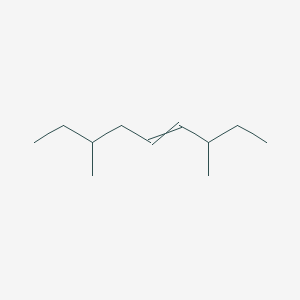
3,7-Dimethylnon-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylnon-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound has a molecular formula of C11H22 and is known for its unique structural properties, which include two methyl groups attached to the nonane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnon-4-ene can be achieved through a multi-step reaction pathway. One common method involves the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This tertiary alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or alcohols.
Reduction: The addition of hydrogen to the double bond results in the formation of alkanes.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 3,7-Dimethylnonane.
Substitution: Formation of halogenated derivatives such as 3,7-Dimethyl-4-chlorononane.
Aplicaciones Científicas De Investigación
3,7-Dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylnon-4-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyloct-4-ene
- 3,7-Dimethyldec-4-ene
- 3,7-Dimethylundec-4-ene
Uniqueness
3,7-Dimethylnon-4-ene is unique due to its specific structural configuration, which includes two methyl groups attached to the nonane chain. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64780-95-6 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
3,7-dimethylnon-4-ene |
InChI |
InChI=1S/C11H22/c1-5-10(3)8-7-9-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
XTXLNCOEDDFSBG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC=CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


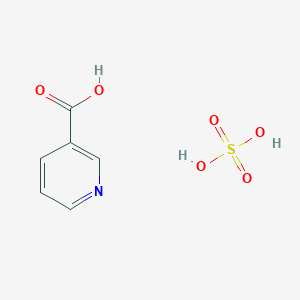
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
